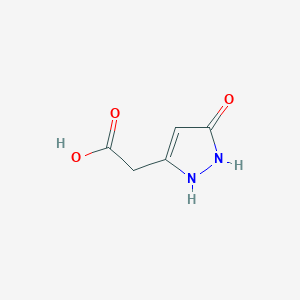![molecular formula C13H9FN4O B3167761 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole CAS No. 924823-23-4](/img/structure/B3167761.png)
1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole
Übersicht
Beschreibung
1-[2-(2-Fluorophenoxy)phenyl]-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to a tetrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-(2-fluorophenoxy)benzaldehyde: This intermediate can be synthesized by reacting 2-fluorophenol with 2-bromobenzaldehyde in the presence of a base such as potassium carbonate and a palladium catalyst under Suzuki-Miyaura coupling conditions.
Conversion to 2-(2-fluorophenoxy)benzyl azide: The aldehyde group of 2-(2-fluorophenoxy)benzaldehyde is then converted to an azide group using sodium azide in the presence of a suitable solvent like dimethylformamide.
Cyclization to form this compound: The azide intermediate undergoes cyclization to form the tetrazole ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes or receptors, leading to changes in their conformation and activity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-(2-fluorophenoxy)phenyl)ethanone: This compound has a similar fluorophenoxy group but lacks the tetrazole ring.
2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: This compound has a similar fluorophenoxy group and is studied for its potential as a state-dependent sodium channel blocker.
2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles: These compounds have a similar fluorophenoxy group and are studied for their anticonvulsant activity.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenoxy)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)18-9-15-16-17-18/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVYQIHELGSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


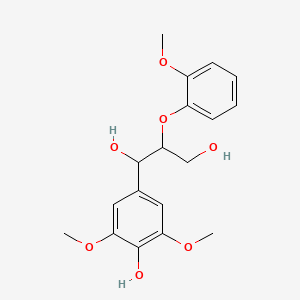
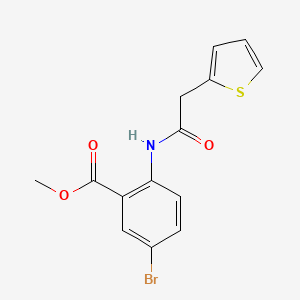
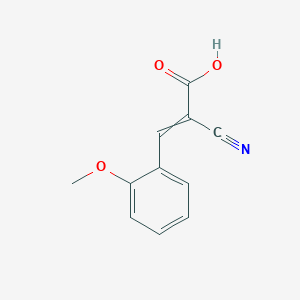
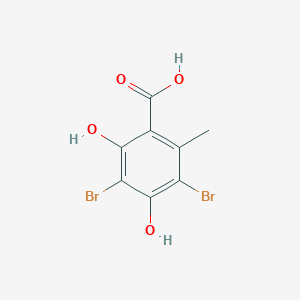


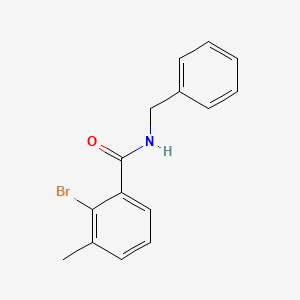
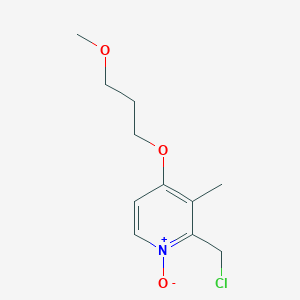

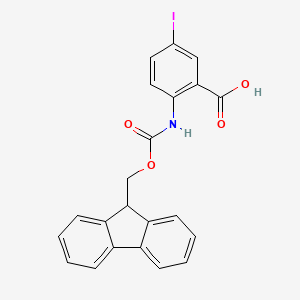


![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)
